molecular formula C30H48O B12300826 3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde

3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde

Cat. No.: B12300826
M. Wt: 424.7 g/mol
InChI Key: XMLIJDWARVQIHL-UHFFFAOYSA-N
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Description

Filic-3-en-25-al is a natural product that belongs to the class of organic compounds known as fernane triterpenoids. It is typically extracted from certain fern species. This compound is characterized by its white crystalline solid form and distinctive aroma. It is soluble in various organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Filic-3-en-25-al can be synthesized through a series of chemical reactions starting from appropriate precursor molecules. The synthetic route generally involves multiple steps, including oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of Filic-3-en-25-al often involves extraction from natural sources, particularly from fern species. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Advanced techniques such as chromatography may be employed to enhance the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Filic-3-en-25-al undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Filic-3-en-25-al. These derivatives may exhibit different chemical and biological properties compared to the parent compound .

Scientific Research Applications

Filic-3-en-25-al has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reference compound in analytical chemistry and as a starting material for the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of various industrial products, including fragrances and cosmetics .

Mechanism of Action

The mechanism of action of Filic-3-en-25-al involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Filic-3-en-25-al is structurally similar to other fernane triterpenoids, such as:

  • Filic-3-en-24-al
  • Filic-3-en-26-al
  • Filic-3-en-27-al

Uniqueness

What sets Filic-3-en-25-al apart from these similar compounds is its unique structural features and specific biological activities. Its distinct chemical structure may confer unique properties that make it particularly valuable for certain applications in research and industry .

Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde

InChI

InChI=1S/C30H48O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,19-20,22-25H,8,10-18H2,1-7H3

InChI Key

XMLIJDWARVQIHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)C=O)C

Origin of Product

United States

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